3-Fluoro-4-(2-hydroxy-2-methyl-propyl)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Fluoro-4-(2-hydroxy-2-methyl-propyl)benzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of a fluorine atom at the third position and a hydroxy-methyl-propyl group at the fourth position on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-4-(2-hydroxy-2-methyl-propyl)benzoic acid can be achieved through several synthetic routes. One common method involves the Friedel-Crafts acylation of fluorobenzene with an appropriate acyl chloride, followed by hydrolysis and subsequent functional group transformations to introduce the hydroxy-methyl-propyl group. The reaction conditions typically involve the use of a Lewis acid catalyst such as aluminum chloride and an inert solvent like dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-4-(2-hydroxy-2-methyl-propyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: 3-Fluoro-4-(2-oxo-2-methyl-propyl)benzoic acid.
Reduction: 3-Fluoro-4-(2-hydroxy-2-methyl-propyl)benzyl alcohol.
Substitution: 3-Amino-4-(2-hydroxy-2-methyl-propyl)benzoic acid.
Scientific Research Applications
3-Fluoro-4-(2-hydroxy-2-methyl-propyl)benzoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Fluoro-4-(2-hydroxy-2-methyl-propyl)benzoic acid involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The hydroxy-methyl-propyl group can form hydrogen bonds with target proteins, influencing their activity and function. The carboxylic acid group may also participate in ionic interactions with biological molecules .
Comparison with Similar Compounds
Similar Compounds
3-Fluoro-2-hydroxybenzoic acid: Similar structure but lacks the hydroxy-methyl-propyl group.
4-Fluoro-3-hydroxybenzoic acid: Similar structure but with different positioning of the fluorine and hydroxy groups.
2-Fluoro-3-hydroxy-4-(trifluoromethyl)benzoic acid: Contains a trifluoromethyl group instead of the hydroxy-methyl-propyl group.
Uniqueness
3-Fluoro-4-(2-hydroxy-2-methyl-propyl
Properties
Molecular Formula |
C11H13FO3 |
---|---|
Molecular Weight |
212.22 g/mol |
IUPAC Name |
3-fluoro-4-(2-hydroxy-2-methylpropyl)benzoic acid |
InChI |
InChI=1S/C11H13FO3/c1-11(2,15)6-8-4-3-7(10(13)14)5-9(8)12/h3-5,15H,6H2,1-2H3,(H,13,14) |
InChI Key |
LSLBDTXZCRRPSS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CC1=C(C=C(C=C1)C(=O)O)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.